Technical Whitepaper: Chemical and Physical Profiling of 4-(Chloromethyl)-2-(4-methoxyphenoxymethyl)-1,3-thiazole
Technical Whitepaper: Chemical and Physical Profiling of 4-(Chloromethyl)-2-(4-methoxyphenoxymethyl)-1,3-thiazole
Executive Summary & Strategic Utility
In modern drug discovery, the 1,3-thiazole ring serves as a privileged bioisosteric scaffold, frequently utilized to improve the metabolic stability and target-binding affinity of pharmacophores. The compound 4-(Chloromethyl)-2-(4-methoxyphenoxymethyl)-1,3-thiazole (CAS: 1082871-27-9) is a highly versatile, bifunctional synthetic intermediate[1].
As an application scientist overseeing library synthesis, I frequently deploy this specific building block because it offers two distinct structural advantages:
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An Electrophilic Hub: The 4-chloromethyl group is primed for rapid SN2 nucleophilic displacement, allowing for the seamless attachment of diverse amine, thiol, or alcohol appendages.
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A Lipophilic Anchor: The 2-(4-methoxyphenoxymethyl) ether moiety provides a built-in electron-rich aromatic system, ideal for engaging in π−π stacking and hydrogen-bonding interactions within protein active sites.
This whitepaper provides an in-depth technical analysis of its physicochemical properties, structural reactivity, and field-proven experimental protocols for its integration into drug development pipelines.
Physicochemical and Analytical Profiling
To ensure robust experimental design, it is critical to understand the baseline physical and analytical properties of the compound. The data summarized below is aggregated from validated chemical databases[1][2].
Table 1: Core Physicochemical Properties
| Property | Value |
| CAS Registry Number | 1082871-27-9 |
| IUPAC Name | 4-(chloromethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole |
| Molecular Formula | C12H12ClNO2S |
| Molecular Weight | 269.75 g/mol |
| Monoisotopic Mass | 269.02774 Da |
| SMILES String | COC1=CC=C(C=C1)OCC2=NC(=CS2)CCl |
| InChIKey | HUBOMJBOQLQYCF-UHFFFAOYSA-N |
Table 2: Predicted Mass Spectrometry Profile (ESI+)
When monitoring reactions involving this compound via LC-MS, identifying the correct adducts is essential for self-validating workflows. The following table outlines the predicted mass-to-charge (m/z) ratios and Collision Cross Section (CCS) values[1].
| Adduct Species | m/z (Predicted) | Predicted CCS (Ų) |
| [M+H]⁺ | 270.03502 | 156.6 |
| [M+Na]⁺ | 292.01696 | 167.0 |
| [M+NH4]⁺ | 287.06156 | 175.4 |
| [M+K]⁺ | 307.99090 | 162.3 |
| [M+H-H2O]⁺ | 252.02500 | 150.3 |
Structural Reactivity & Synthetic Applications
The chemical behavior of 4-(Chloromethyl)-2-(4-methoxyphenoxymethyl)-1,3-thiazole is dictated by the electronic interplay between the electron-withdrawing thiazole core and the benzylic-like chloromethyl group. The thiazole ring mildly activates the adjacent carbon, lowering the activation energy required for nucleophilic attack.
However, this heightened reactivity also makes the chloromethyl group susceptible to unwanted solvolysis if exposed to protic solvents (e.g., water, methanol) under thermal stress. Therefore, synthetic pathways must be carefully designed using aprotic environments.
Fig 1: SN2 reactivity map of the chloromethyl thiazole core with various nucleophiles.
Experimental Methodology: SN2 Derivatization Protocol
To ensure scientific integrity and reproducibility, the following protocol details the coupling of the thiazole core with a generic secondary amine. This is a self-validating system: every reagent choice is grounded in chemical causality to prevent side reactions.
Fig 2: Standard operating procedure for nucleophilic substitution of the chloromethyl group.
Step-by-Step Workflow & Causality Analysis
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Reagent Preparation: Dissolve 1.0 equivalent of 1082871-27-9 and 1.2 equivalents of the target secondary amine in anhydrous Acetonitrile (MeCN).
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Causality: Anhydrous MeCN is strictly required. Using a protic solvent would induce competitive solvolysis, converting the chloromethyl group into a structurally dead hydroxymethyl byproduct. MeCN provides optimal solubility for the polar thiazole core while supporting SN2 transition states.
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Base Addition: Add 2.0 equivalents of finely powdered, anhydrous Potassium Carbonate (K₂CO₃).
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Causality: K₂CO₃ acts as a mild, heterogeneous acid scavenger to neutralize the HCl generated during SN2 displacement. We deliberately avoid strong bases (like NaH or KOtBu) to prevent base-catalyzed ether cleavage of the 4-methoxyphenoxymethyl moiety[3].
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Thermal Activation: Stir the suspension at 60°C under a continuous Nitrogen (N₂) atmosphere for 4 to 6 hours.
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Causality: While the benzylic-like chloride is reactive, moderate thermal activation ensures >95% conversion. The N₂ atmosphere is critical to prevent the oxidative degradation of electron-rich amine nucleophiles at elevated temperatures.
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Reaction Monitoring (Self-Validation): Monitor the reaction progress via LC-MS (targeting the [M+H]⁺ adducts) and TLC (Hexane:EtOAc 7:3).
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Causality: Dual-mode monitoring ensures absolute verification. LC-MS provides mass-confirmation of the product, while TLC offers practical, real-time visual confirmation of starting material consumption.
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Workup & Purification: Cool the mixture to room temperature, filter through a Celite pad to remove K₂CO₃ salts, and concentrate the filtrate. Dissolve the residue in EtOAc and wash with brine (3x).
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Causality: Filtering the heterogeneous base prior to aqueous workup is a critical technique to prevent the formation of intractable emulsions. The brine wash effectively pulls residual polar impurities and traces of MeCN into the aqueous layer, leaving a clean organic phase for subsequent silica gel column chromatography.
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Handling, Stability, and Storage
Because the chloromethyl group is an active electrophile, improper storage will lead to gradual degradation. Commercial suppliers recommend storing the compound at room temperature or refrigerated (2-8°C) in a tightly sealed, moisture-free container[4].
Key Handling Directives:
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Moisture Sensitivity: Prolonged exposure to atmospheric humidity will slowly hydrolyze the C-Cl bond. Always purge storage vials with argon or nitrogen after opening.
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Self-Alkylation Risk: Although the thiazole nitrogen is a weak nucleophile, storing the compound in highly concentrated solutions for extended periods can theoretically lead to intermolecular alkylation (oligomerization). It should be stored as a neat solid.
References[3] Title: 923811-90-9 | 4-(Chloromethyl)-2-(4-chlorophenoxymethyl)-1,3-thiazole - BLDpharm. Source: bldpharm.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESEBkYLe4v-iyFTnrvWEHhMVb0KuPe_wv74onzjT5iP6QQJNML1XSOQpJiUJvPTzArYYujDid8nXOx98E7HgHCL68n8cn1qBfmEzgdPGLitD-6MaRTkK7NFcWrdeCM4ttUT6yGNSIC7PXh1BhU[1] Title: 1082871-27-9 (C12H12ClNO2S) - PubChemLite. Source: uni.lu. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGr8Ab4WPJROfVjcf6CVQv0V_6b8x-dlxmb2ZDaTgICyVfV_YBroLSzW7JitU9yWwqPcJJ7K4JPUPa5XV_GokmN-TdnIQodX9d45C_kqFBGBvbkUVUB9Y5hxsg4vKjgDliJhcNJPGsPAsk8xNed[2] Title: 4-(chloromethyl)-2-((4-methoxyphenoxy)methyl) - ChemicalBook. Source: chemicalbook.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE-A_pgDzW3z7WF2lvhNpGlByqh3rpkOZbMfVsbE8XeH9TOjputzyVzOubvUEcd9HutuhbhPc2D4qFojPNQGFnYms8FTbI8SQ24Ehd9cJTnFiEg0Ta6wQTDGiocm6PyhIJlI3Px-f0cCjkwnV41KDlTPI3S5iDcL2vxMRiF50A=[4] Title: 2-[(4-methoxyphenoxy)methyl]-1,3-thiazole・4-(chloromethyl) - FUJIFILM Wako. Source: fujifilm.com. URL:https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE24qItHI9UGILMJFWP13brQq5kSVJZ_mpEibhdfxJxyqtIORtzrBbfTFdHKk0q9dzicRhreZjMzlHF3F9Oc1GapZW8To4YDV2KF0qESocgQetyvqhA0tdmKt0ForYqbiwyGU05mhSmazWp2z-UypXGVbUaBDPLKxQ6zf2fODU7TlJt_kU=
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- 4. 1082871-27-9・4-(chloromethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole・4-(chloromethyl)-2-[(4-methoxyphenoxy)methyl]-1,3-thiazole【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
